molecular formula C6H6N2O2 B147021 4-Methoxypyrimidine-5-carbaldehyde CAS No. 133731-61-0

4-Methoxypyrimidine-5-carbaldehyde

Cat. No. B147021
CAS RN: 133731-61-0
M. Wt: 138.12 g/mol
InChI Key: QFPUGGPMHMCQCR-UHFFFAOYSA-N
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Description

4-Methoxypyrimidine-5-carbaldehyde is a chemical compound that belongs to the pyrimidine family. It is an important intermediate in the synthesis of various biologically active compounds. The compound has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Hydrogen-Bonded Frameworks and Electronic Structures

4-Methoxypyrimidine-5-carbaldehyde derivatives have been studied for their role in forming hydrogen-bonded frameworks. For instance, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde exhibits polarized electronic structures and is linked into sheets by hydrogen bonds, contributing to a better understanding of molecular frameworks and electronic properties (Low et al., 2007).

Synthesis of Pyrido[2,3-d]pyrimidines

This compound is also instrumental in the synthesis of pyrido[2,3-d]pyrimidines. Research has shown that compounds like 2-Methoxy-4-amino-5-pyrimidinecarbaldehyde can be used as precursors in the synthesis of these and related chemical structures, expanding the repertoire of synthetic methods in organic chemistry (Perandones & Soto, 1998).

Thermal Rearrangement Studies

Studies on 4-Methoxypyrimidine derivatives, like 2(and 4)-Methoxy-5-phenylpyrimidine, have contributed to understanding their thermal rearrangement properties. This research is significant for organic chemistry, especially in the context of reaction mechanisms and molecular rearrangements (Brown & Lee, 1970).

Antimicrobial and Antioxidant Activities

Some derivatives of this compound, such as 4-aminopyrimidine-5-carbaldehyde, have been tested for antimicrobial and antioxidant activities. This opens up potential applications in pharmaceuticals and bioactive substances (Suresh et al., 2010).

Tautomerism and Solvent Interactions

Research on related compounds like 5-Fluoro-4-hydroxy-2-methoxypyrimidine has provided insights into the tautomerism of these molecules and how they interact with different solvents, contributing to a broader understanding of chemical behavior in various environments (Kheifets et al., 2006).

Synthesis of Expanded Porphyrins

The condensation of derivatives of this compound, like 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde, has enabled the synthesis of expanded porphyrins, a class of macrocyclic compounds with potential applications in materials science and catalysis (Maes et al., 2005).

Biomass-Derived Carbonyl Compound Reduction

Compounds like this compound are being investigated for their role in the efficient transfer hydrogenation of biomass-derived carbonyl compounds, which is crucial for sustainable chemistry and renewable energy applications (Figliolia et al., 2019).

Future Directions

Pyrimidines, including 4-Methoxypyrimidine-5-carbaldehyde, have significant potential in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-methoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6-5(3-9)2-7-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPUGGPMHMCQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133731-61-0
Record name 4-methoxypyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To an cooled solution (−78° C. internal temp) of 0.3 g of methyl 4-methoxypyrimidine-5-carboxylate in 20 mL of dichloromethane was added 2 mL of 1 M diisobutyl aluminum hydride in toluene. After stirring 10 min the reaction was quenched with 5 mL of water, allowed to warm to room temperature and dried with 5 g of MgSO4. Concentration of the filtrate under reduced pressure gave the product as a resin and was used without further purification: MS (m+1)=171.1 (hydrate).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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